molecular formula C14H10O B8250268 1-(2-Naphthalenyl)-2,3-butadien-1-one

1-(2-Naphthalenyl)-2,3-butadien-1-one

Cat. No.: B8250268
M. Wt: 194.23 g/mol
InChI Key: HSEXXYQGNPNHQN-UHFFFAOYSA-N
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Description

1-(2-Naphthalenyl)-2,3-butadien-1-one is an organic compound characterized by the presence of a naphthalene ring fused to a butadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthalenyl)-2,3-butadien-1-one typically involves the reaction of 2-naphthol with suitable butadiene derivatives under controlled conditions. One common method is the Knoevenagel condensation, where 2-naphthol reacts with an aldehyde in the presence of a base such as imidazole or isoquinoline . The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthalenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthyl-substituted butadienes.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(2-Naphthalenyl)-2,3-butadien-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Naphthalenyl)-2,3-butadien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-(2-Naphthalenyl)-2,3-butadien-1-one is unique due to its butadiene moiety, which imparts distinct chemical and biological properties compared to other naphthalene derivatives

Properties

InChI

InChI=1S/C14H10O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEXXYQGNPNHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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